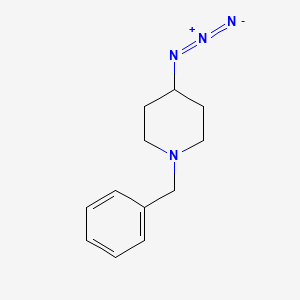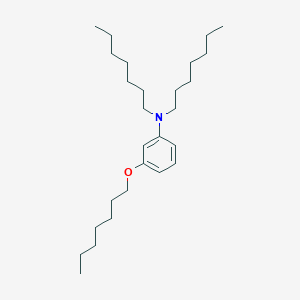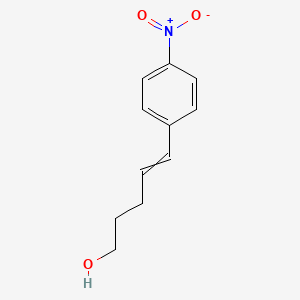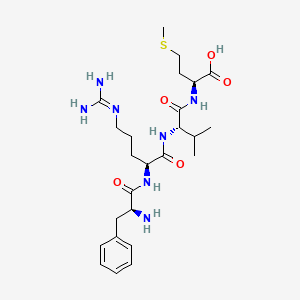![molecular formula C9H17IO3 B14215614 3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene CAS No. 552316-38-8](/img/structure/B14215614.png)
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene is an organic compound with the molecular formula C9H17IO3 It is characterized by the presence of an iodine atom attached to an ethoxy chain, which is further connected to a propene group
Méthodes De Préparation
The synthesis of 3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene typically involves the reaction of allyl alcohol with iodine and ethylene oxide. The reaction proceeds through a series of steps, including the formation of intermediate compounds such as 2-(2-(2-iodoethoxy)ethoxy)ethanol. The reaction conditions often require the presence of a base, such as potassium carbonate, and the use of solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The double bond in the propene group can be reduced to form the corresponding alkane using reducing agents like hydrogen in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, as iodine is a commonly used radioisotope in biological research.
Industry: Used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications
Mécanisme D'action
The mechanism of action of 3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to specific targets. Additionally, the ethoxy chains can interact with hydrophobic regions of proteins or other biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene can be compared with other similar compounds, such as:
3-{2-[2-(2-Methoxyethoxy)ethoxy]prop-1-ene:
3-{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}prop-1-ene:
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for use in radiolabeling and other specialized applications .
Propriétés
Numéro CAS |
552316-38-8 |
|---|---|
Formule moléculaire |
C9H17IO3 |
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]prop-1-ene |
InChI |
InChI=1S/C9H17IO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2H,1,3-9H2 |
Clé InChI |
OGUYQJRBBUCPDJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCOCCOCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)

![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)




![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)


![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)

